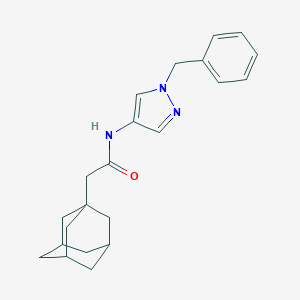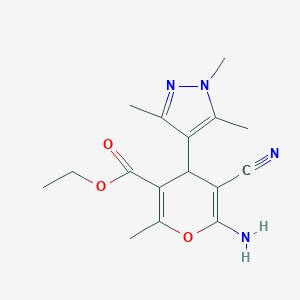
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide, also known as AAPA, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, studies suggest that 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide also interacts with various molecular targets such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs).
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have reported that 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth in animal models. 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is its potential therapeutic applications in various diseases. 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
Future research on 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide should focus on elucidating its exact mechanism of action and molecular targets. Studies should also investigate the potential of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and inflammatory disorders. In addition, the development of more soluble formulations of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide could improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is a synthetic compound that has shown promising therapeutic potential in various diseases such as cancer and neurodegenerative disorders. The synthesis of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide involves the reaction of 1-adamantylamine and 1-benzyl-1H-pyrazole-4-carboxylic acid in the presence of coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain pure 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide.
科学研究应用
2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(1-adamantyl)-N-(1-benzyl-1H-pyrazol-4-yl)acetamide also shows neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-(1-benzylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C22H27N3O/c26-21(12-22-9-17-6-18(10-22)8-19(7-17)11-22)24-20-13-23-25(15-20)14-16-4-2-1-3-5-16/h1-5,13,15,17-19H,6-12,14H2,(H,24,26) |
InChI 键 |
GNRZDUZNHZQNDL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN(N=C4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)

![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)
![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)